Cefetamet pivoxil

Vue d'ensemble

Description

Le céfétamet pivoxil est un antibiotique céphalosporine de troisième génération administré par voie orale. C'est un promédicament qui est hydrolysé dans l'organisme pour libérer le composé actif, le céfétamet . Cet antibiotique est connu pour son activité à large spectre contre divers agents pathogènes bactériens, notamment ceux responsables des infections des voies respiratoires et urinaires .

Applications De Recherche Scientifique

Cefetamet pivoxil has several applications in scientific research:

Chemistry: Used as a model compound for studying the synthesis and reactions of cephalosporins.

Biology: Investigated for its effects on bacterial cell walls and its interactions with bacterial enzymes.

Medicine: Widely used in the treatment of respiratory and urinary tract infections.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Cefetamet pivoxil primarily targets the Penicillin-binding Proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

this compound, a third-generation cephalosporin, exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition occurs when this compound binds to one or more of the PBPs . By disrupting peptidoglycan synthesis, the drug weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacteria . Peptidoglycan is a critical component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival. By inhibiting this pathway, this compound disrupts cell wall integrity, leading to bacterial cell death .

Pharmacokinetics

this compound is an orally absorbed prodrug. It is completely hydrolyzed to the active compound, cefetamet, on its first pass through the gut wall, the liver, or both . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral this compound administration is enhanced by the presence of food . Under fed conditions, 50 to 60% of the final oral dose is absorbed into the systemic circulation .

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, this compound causes the bacterial cell wall to weaken and eventually rupture, leading to cell lysis and death .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of food. The absorption of this compound is enhanced when it is administered with food, increasing its bioavailability . This suggests that the drug’s efficacy may be influenced by the patient’s diet and meal timing .

Analyse Biochimique

Biochemical Properties

Cefetamet pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The compound has shown excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and survival. This inhibition leads to the disruption of cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to affect cellular metabolism by interfering with the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active form, cefetamet, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, weakening the cell wall and causing osmotic instability. The antibiotic’s enhanced stability against β-lactamases, compared to penicillins and earlier cephalosporins, contributes to its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is hydrolyzed to cefetamet upon absorption, and its stability and degradation are influenced by various factors such as pH and temperature. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, with no significant loss of efficacy

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by esterases in the gastrointestinal tract, releasing the active compound cefetamet. The active form is then primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion. This metabolic pathway ensures the rapid clearance of the drug from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is well-absorbed from the gastrointestinal tract and distributed throughout the body, reaching therapeutic concentrations in various tissues. This compound’s relatively small apparent volume of distribution is consistent with other β-lactam antibiotics, indicating limited tissue penetration .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell membrane, where it binds to PBPs and inhibits cell wall synthesis. This specific localization is crucial for its bactericidal activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du céfétamet pivoxil implique plusieurs étapes. Une méthode courante consiste à faire réagir l'acide (Z)-2-(2-aminothiazol-4-yl)-2-méthoxyimino acétique avec le p-nitrophénol, suivie de l'ajout de 7-ADCA (acide 7-aminocephalosporanique) et d'une agitation pour la réaction . Une autre méthode consiste à faire réagir le céfétamet pivoxil avec un solvant non aqueux .

Méthodes de production industrielle : La production industrielle du céfétamet pivoxil implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le céfétamet pivoxil subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution .

Réactifs et conditions courants :

Hydrolyse : Cette réaction se produit en présence d'eau, conduisant à la libération du composé actif, le céfétamet.

Oxydation : Implique l'utilisation d'agents oxydants pour modifier la structure chimique.

Substitution : Réactions où des groupes fonctionnels dans la molécule sont remplacés par d'autres groupes.

Principaux produits formés : Le principal produit formé par l'hydrolyse du céfétamet pivoxil est le céfétamet, le composé antibiotique actif .

4. Applications de la recherche scientifique

Le céfétamet pivoxil a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des céphalosporines.

Médecine : Largement utilisé dans le traitement des infections des voies respiratoires et urinaires.

Industrie : Employé dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration de médicaments.

5. Mécanisme d'action

Le céfétamet pivoxil exerce son action bactéricide en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) dans la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui est essentielle à l'intégrité de la paroi cellulaire . Cela conduit à la lyse et à la mort de la cellule bactérienne .

Comparaison Avec Des Composés Similaires

Le céfétamet pivoxil est similaire aux autres céphalosporines de troisième génération, telles que la céfixime, le céfaclor et le céfuroxime . Il possède des propriétés uniques qui le rendent particulièrement efficace contre certaines souches bactériennes :

Céfixime : Spectre d'activité similaire mais propriétés pharmacocinétiques différentes.

Céfaclor : Moins efficace contre les bactéries productrices de bêta-lactamases.

Céfuroxime : Efficacité comparable mais caractéristiques d'absorption et de distribution différentes.

La stabilité accrue du céfétamet pivoxil contre les bêta-lactamases et son activité à large spectre en font un antibiotique précieux en milieu clinique .

Propriétés

IUPAC Name |

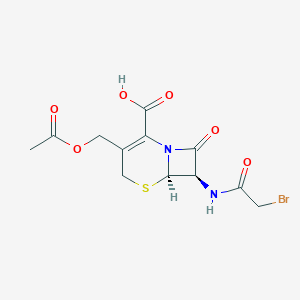

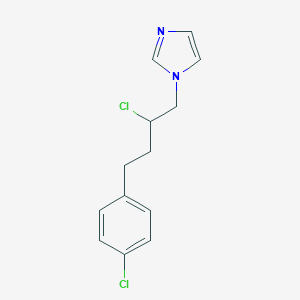

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYMCLQENWCJG-VCUHZILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)

![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)